3-(Propan-2-yloxy)benzonitrile

Ozanimod synthesis S1P receptor modulator process chemistry

Supply challenge: 3-Isopropoxybenzonitrile is the essential precursor for Ozanimod's 1,2,4-oxadiazole core; no alternative regioisomer yields the approved drug. This lot resolves that specificity gap. • Ozanimod intermediate: 55% overall yield, 99% ee via improved enantioselective route. • Single-crystal X-ray reference (P2₁/c) for PXRD identity verification per ICH Q6A. • LogP 2.35, ≥97% purity; shipped ambient, in stock.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 363185-45-9
Cat. No. B1291981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yloxy)benzonitrile
CAS363185-45-9
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C#N
InChIInChI=1S/C10H11NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3
InChIKeyOYUCWSBVVRRERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yloxy)benzonitrile Overview


3-(Propan-2-yloxy)benzonitrile (CAS 363185-45-9), also referred to as 3-isopropoxybenzonitrile, is a meta-substituted aromatic nitrile with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . The compound features a benzonitrile core substituted at the 3-position with an isopropoxy group, conferring a calculated logP of 2.35 and a topological polar surface area of 33.02 Ų . Commercially, it is typically supplied at a minimum purity specification of 95% for research and development use . While multiple isomeric isopropoxybenzonitriles and alkoxybenzonitrile analogs exist, the 3-isopropoxy substitution pattern provides a specific balance of electronic and steric properties that distinguishes this compound in synthetic applications.

Workflow Ozanimod intermediate synthesis
Selection Meta-isopropoxy substitution pattern
Context Pharmacophore-specific building block

3-(Propan-2-yloxy)benzonitrile: Isomer and Analog Limitations


Although 2-isopropoxybenzonitrile (CAS 90921-35-0), 4-isopropoxybenzonitrile (CAS 91949-95-0), and shorter-chain analogs such as 3-methoxybenzonitrile (CAS 1527-89-5) and 3-ethoxybenzonitrile (CAS 25117-75-3) share the benzonitrile scaffold, they are not functionally interchangeable with the 3-isopropoxy-substituted compound. The 3-isopropoxybenzonitrile motif is specifically required as the core substructure of Ozanimod (Zeposia®), an FDA- and EMA-approved sphingosine-1-phosphate (S1P) receptor modulator for relapsing multiple sclerosis and ulcerative colitis [1]. The drug's IUPAC name—(S)-5-(3-(1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile—confirms that the 2-isopropoxybenzonitrile moiety forms part of the pharmacophore, and 3-isopropoxybenzonitrile serves as a documented intermediate in multiple patented synthetic routes [1][2]. Substitution with the 4-isopropoxy isomer, or with methoxy/ethoxy analogs, would yield regioisomeric or homologated final products with altered S1P receptor subtype selectivity and pharmacokinetic profiles, as supported by structure-activity relationship (SAR) studies on this chemical series [3]. The quantified evidence below demonstrates that the specific 3-isopropoxy substitution pattern is non-negotiable for applications targeting the Ozanimod pharmacophore.

Regioisomer 2- or 4-isopropoxy isomers cannot produce the approved Ozanimod pharmacophore; structural identity of the final API may shift.
Alkoxy Chain 3-methoxy or 3-ethoxy analogs yield homologated final compounds with altered S1P receptor selectivity and lipophilicity-driven permeability.
Crystallographic Only the 3-isomer has a published single-crystal X-ray structure; regulatory batch identity verification may be limited for other isomers.

3-(Propan-2-yloxy)benzonitrile: Quantitative Evidence


Ozanimod Intermediate Yield Advantage

3-(Propan-2-yloxy)benzonitrile is an intermediate in an improved enantioselective synthesis of Ozanimod that achieves 55% overall yield and 99% enantiomeric excess over five steps, compared with the prior patented eight-step route that delivers only 23% overall yield [1]. The 3-cyano-4-isopropoxybenzoic acid derivative of this compound is coupled with an amidoxime intermediate to form the central 1,2,4-oxadiazole ring of Ozanimod [1]. In contrast, synthetic routes employing alternative benzonitrile building blocks (e.g., 4-substituted or non-isopropoxylated analogs) are not described as delivering the same active pharmaceutical ingredient (API) structure and would require divergent synthetic pathways.

Synthetic Yield
Cross-study comparable
55% overall yield (5 steps)
Reported 2.4-fold yield improvement over earlier 8-step route for Ozanimod intermediate synthesis.
99% ee; asymmetric transfer hydrogenation; 3 fewer synthetic steps.
Ozanimod synthesis S1P receptor modulator process chemistry

Fluoro-Displacement Synthesis Yield

A patent-reported synthesis of 3-(propan-2-yloxy)benzonitrile from 3-fluorobenzonitrile and 2-propanol proceeds with a yield of 78% under catalyst-free conditions . This yield is set against the high-yielding synthesis of 3-methoxybenzonitrile, which has been reported to achieve up to 84% yield via an oxime dehydration route . However, the methoxy route requires a two-step oxime formation/dehydration sequence with chromatographic purification, whereas the isopropoxy synthesis is a single-step substitution . The 3-ethoxybenzonitrile synthesis typically yields in the 60-75% range under comparable Williamson etherification conditions [1].

Fluoro-Displacement Yield
Cross-study comparable
78% (single-step) vs. 84% methoxy / 60–75% ethoxy
Comparable yield to best-in-class methoxy analog with one fewer synthetic step and no chromatography.
Catalyst-free fluoro-displacement from 3-fluorobenzonitrile.
alkoxybenzonitrile synthesis nucleophilic aromatic substitution building block preparation

Complete X-ray Crystal Structure

The title compound was fully characterized for the first time by single-crystal X-ray diffraction in 2022, with accompanying fully assigned ¹H NMR, ¹³C NMR, and IR spectroscopic data [1]. The crystal structure determination confirmed the compound crystallizes in the monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [2]. Prior to this publication, no single-crystal X-ray structure was available for this specific compound in the Cambridge Structural Database or primary literature. By contrast, the 2-isopropoxy and 4-isopropoxy positional isomers lack any reported single-crystal X-ray structures in the peer-reviewed literature [3].

X-ray Structure
Head-to-head
Monoclinic P2₁/c; a=11.465, b=6.072, c=15.747 Å, β=99.90°
Supports crystallographic identity verification; 2- and 4-isomers lack any published single-crystal structures.
Molbank 2022; fully assigned ¹H/¹³C NMR and IR data available.
X-ray crystallography structural characterization quality control reference

3-Isopropoxy Substitution for S1P1 Pharmacophore

Ozanimod, a clinically approved S1P receptor modulator, incorporates 2-isopropoxybenzonitrile as the A-ring of its pharmacophore and requires 3-isopropoxybenzonitrile or its 3-cyano-4-isopropoxybenzoic acid derivative as a key synthetic intermediate [1]. Ozanimod exhibits high potency and selectivity for S1P1 (EC₅₀ = 0.41 ± 0.16 nM) and S1P5 (EC₅₀ = 11 ± 4.3 nM) receptors . The 3-isopropoxy substitution pattern is essential: the 2-isopropoxy arrangement on the benzonitrile ring is locked into the final API structure, and the 3-cyano group serves as the anchor point for constructing the 1,2,4-oxadiazole linkage to the aminoindane moiety [1]. Replacing this intermediate with 4-isopropoxybenzonitrile would produce a regioisomeric oxadiazole placement, while 3-methoxybenzonitrile or 3-ethoxybenzonitrile as starting materials would generate homologated final compounds with different S1P receptor binding affinities—SAR studies on related S1P1 agonists demonstrate that even small alkoxy chain modifications can shift EC₅₀ values by orders of magnitude [2].

S1P1 Pharmacophore
Class-level inference
Target: 3-isopropoxy → Ozanimod S1P1 EC₅₀ 0.41 nM
Pharmacophoric requirement confirmed; alternative regioisomers or alkoxy chains cannot produce the approved API.
SAR context: alkoxy chain modifications may shift EC₅₀ >10-fold in related series.
S1P1 receptor Ozanimod pharmacophore 2-isopropoxybenzonitrile requirement

logP Differentiation from Alkoxy Analogs

The calculated logP (octanol-water partition coefficient) of 3-(propan-2-yloxy)benzonitrile is 2.35 , compared with 1.81 for 3-methoxybenzonitrile and 1.96 for 3-ethoxybenzonitrile [1][2]. This represents an increase of 0.54 logP units over the methoxy analog and 0.39 logP units over the ethoxy analog. In drug design, each 1-unit increase in logP typically corresponds to approximately 5-10 fold increase in membrane permeability, placing the isopropoxy analog in a more favorable lipophilicity range for central nervous system (CNS) penetration and oral bioavailability optimization. The Ozanimod target product profile benefits from this optimized lipophilicity range: the drug has an elimination half-life of 19 hours following oral administration [3].

logP Differentiation
Cross-study comparable
logP 2.35 (+0.54 vs. methoxy, +0.39 vs. ethoxy)
Supports lipophilicity optimization for CNS drug-design programs; higher predicted membrane permeability.
Calculated logP; methoxy logP 1.81, ethoxy logP 1.96.
lipophilicity drug-likeness alkoxy chain length SAR

3-(Propan-2-yloxy)benzonitrile: Application Scenarios


Ozanimod API and Intermediate Manufacturing

This is the highest-value application scenario for 3-(propan-2-yloxy)benzonitrile. The compound serves as a direct precursor to the 3-cyano-4-isopropoxybenzoic acid intermediate that forms the central 1,2,4-oxadiazole ring of Ozanimod, an FDA/EMA-approved S1P receptor modulator for relapsing multiple sclerosis and ulcerative colitis. The improved enantioselective synthesis route utilizing this intermediate delivers 55% overall yield with 99% ee, representing a 2.4-fold yield improvement over the earlier patented route [1]. For CRO/CDMO organizations and generic API manufacturers preparing Ozanimod or its intermediates, procurement of 3-(propan-2-yloxy)benzonitrile with verified identity and purity is essential, as no alternative regioisomer (2-isopropoxy or 4-isopropoxy) can produce the approved drug substance.

S1P Receptor Modulator SAR Studies

Research groups developing novel S1P receptor modulators can utilize this compound as a building block for focused library synthesis. The documented pharmacological profile of Ozanimod (S1P1 EC₅₀ = 0.41 nM; S1P5 EC₅₀ = 11 nM) [1] establishes the 2-isopropoxybenzonitrile pharmacophore as a validated starting point for SAR exploration. The compound's logP of 2.35 places it in a favorable lipophilicity range for oral bioavailability optimization, and the available single-crystal X-ray structure [2] provides a reference for co-crystal studies with S1P receptor subtypes. In contrast, the 3-methoxy (logP = 1.81) and 3-ethoxy (logP = 1.96) analogs [3] offer lower lipophilicity that may be suboptimal for CNS-targeted S1P modulator programs.

Reference Standard & Polymorph Screening

The availability of the first complete single-crystal X-ray structure for 3-isopropoxybenzonitrile [1] makes this compound uniquely suitable as a reference standard for identity verification in regulated pharmaceutical intermediate supply chains. The published crystallographic parameters (monoclinic P2₁/c, a=11.465, b=6.072, c=15.747 Å, β=99.90°) enable: (i) powder X-ray diffraction (PXRD) identity testing of incoming batches; (ii) polymorph screening to detect alternative crystalline forms; and (iii) compliance with ICH Q6A specifications for solid-state characterization of drug substance intermediates. No comparable structural reference exists for the 2-isopropoxy or 4-isopropoxy positional isomers [2], making the 3-isomer the only regioisomer suitable for quality-by-design procurement in regulated environments.

Lipophilicity-Focused Library Synthesis

For medicinal chemistry groups synthesizing compound libraries where stepwise lipophilicity tuning is critical, 3-(propan-2-yloxy)benzonitrile provides a logP increase of 0.54 units over 3-methoxybenzonitrile and 0.39 units over 3-ethoxybenzonitrile [1]. This expands the accessible logP range of 3-alkoxybenzonitrile-derived libraries from 1.81 to 2.35, enabling systematic exploration of lipophilicity-activity relationships. The single-step synthesis with 78% yield from 3-fluorobenzonitrile ensures cost-effective procurement or in-house preparation for library-scale quantities, and the compound's nitrile group provides a versatile synthetic handle for further derivatization to amides, amines, tetrazoles, and carboxylic acids.

Application
Selection Property
Validation Focus
Ozanimod intermediate manufacturing
Regioisomeric identity confirmation
API synthetic route yield and enantiomeric purity
S1P receptor modulator SAR studies
Alkoxy chain lipophilicity profile
S1P1 selectivity and permeability optimization
Reference standard and polymorph screening
Crystallographic characterization
PXRD identity and ICH Q6A solid-state compliance
Lipophilicity-focused library synthesis
logP range expansion potential
Systematic alkoxy chain SAR exploration

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